molecular formula C17H13NO5S B375167 2-HYDROXY-4-(NAPHTHALENE-1-SULFONAMIDO)BENZOICACID CAS No. 825601-10-3

2-HYDROXY-4-(NAPHTHALENE-1-SULFONAMIDO)BENZOICACID

Cat. No.: B375167
CAS No.: 825601-10-3
M. Wt: 343.4g/mol
InChI Key: FQCDAJQMTHYPRN-UHFFFAOYSA-N
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Description

2-HYDROXY-4-(NAPHTHALENE-1-SULFONAMIDO)BENZOICACID is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a hydroxyl group, a naphthyl group, and a sulfonylamino group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-4-(NAPHTHALENE-1-SULFONAMIDO)BENZOICACID typically involves the reaction of 2-hydroxybenzoic acid with naphthalen-1-ylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization from a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-4-(NAPHTHALENE-1-SULFONAMIDO)BENZOICACID can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-HYDROXY-4-(NAPHTHALENE-1-SULFONAMIDO)BENZOICACID has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-HYDROXY-4-(NAPHTHALENE-1-SULFONAMIDO)BENZOICACID involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biological processes, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzoic acid (Salicylic acid): Shares the hydroxyl and carboxyl groups but lacks the sulfonylamino and naphthyl groups.

    4-Hydroxybenzoic acid: Similar benzoic acid core but with a hydroxyl group at the para position.

    2,3-Dihydroxybenzoic acid: Contains two hydroxyl groups on the benzoic acid core.

Uniqueness

2-HYDROXY-4-(NAPHTHALENE-1-SULFONAMIDO)BENZOICACID is unique due to the presence of both the naphthyl and sulfonylamino groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups is not commonly found in other benzoic acid derivatives, making it a valuable compound for research and development .

Properties

CAS No.

825601-10-3

Molecular Formula

C17H13NO5S

Molecular Weight

343.4g/mol

IUPAC Name

2-hydroxy-4-(naphthalen-1-ylsulfonylamino)benzoic acid

InChI

InChI=1S/C17H13NO5S/c19-15-10-12(8-9-14(15)17(20)21)18-24(22,23)16-7-3-5-11-4-1-2-6-13(11)16/h1-10,18-19H,(H,20,21)

InChI Key

FQCDAJQMTHYPRN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NC3=CC(=C(C=C3)C(=O)O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NC3=CC(=C(C=C3)C(=O)O)O

Origin of Product

United States

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